

Application Notes and Protocols: Neflamapimod

In Vitro p38 Kinase Activity Assay

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Compound of Interest

Compound Name: Neflamapimod

Cat. No.: B1684350

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro inhibitory activity of **Neflamapimod** (formerly VX-745) on p38 mitogen-activated protein kinase (MAPK) alpha (p38 α). **Neflamapimod** is a potent and selective inhibitor of p38 α , an enzyme implicated in inflammatory diseases and neurodegenerative disorders.[1][2] The following protocols are designed for researchers in drug discovery and development to assess the potency and selectivity of **Neflamapimod** and similar compounds.

Introduction

Neflamapimod is an orally available small molecule that acts as an ATP-competitive inhibitor of p38 α kinase. It exhibits high selectivity for p38 α over other kinases, including p38 β , and has been investigated for its therapeutic potential in conditions such as Alzheimer's disease and rheumatoid arthritis.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation.[3] Inhibition of p38 α can modulate the production of pro-inflammatory cytokines like TNF- α and IL-1 β , making it a key target for therapeutic intervention. [1][3]

Quantitative Data Summary

The inhibitory activity of **Neflamapimod** against p38 isoforms and its effect on cellular cytokine production are summarized in the tables below.

Table 1: **Neflamapimod** In Vitro Kinase Inhibition

Target Kinase	IC50 (nM)	Assay Type
p38 α	10	Spectrophotometric coupled-enzyme assay
p38 β	220	Spectrophotometric coupled-enzyme assay

Data sourced from Selleck Chemicals and MedChemExpress.[\[1\]](#)[\[2\]](#)

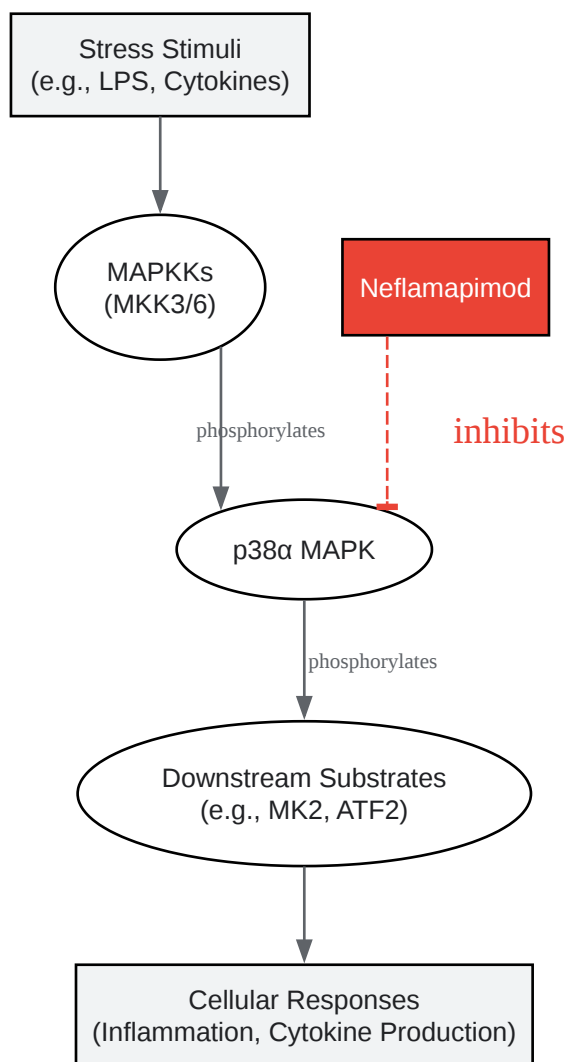
Table 2: **Neflamapimod** Cellular Activity in Human Peripheral Blood Mononuclear Cells (PBMCs)

Cytokine Inhibited	IC50 (nM)	Stimulant
IL-1 β	56	Lipopolysaccharide (LPS)
TNF- α	52	Lipopolysaccharide (LPS)

Data sourced from a comparative guide to p38 MAPK inhibitors.[\[3\]](#)

Signaling Pathway

The following diagram illustrates the simplified p38 MAPK signaling pathway and the point of inhibition by **Neflamapimod**.



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Caption: p38 MAPK signaling pathway with **Neflamapimod** inhibition.

Experimental Protocols

In Vitro p38α Kinase Inhibition Assay (Spectrophotometric Coupled-Enzyme Assay)

This protocol describes a continuous-enzyme assay to determine the IC₅₀ value of **Neflamapimod** for p38α kinase. The assay measures the rate of ADP production, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.^[1]

Materials and Reagents:

- Recombinant human p38 α enzyme
- **Neflamapimod** (or other test inhibitors) dissolved in DMSO
- HEPES buffer (0.1 M, pH 7.5)
- Glycerol
- MgCl₂
- Phosphoenolpyruvate (PEP)
- NADH
- Pyruvate kinase (PK)
- Lactate dehydrogenase (LDH)
- ATP
- EGF receptor peptide substrate (KRELVEPLTPSGEAPNQALLR)[[1](#)]
- 384-well UV-transparent microplates
- Spectrophotometer capable of reading absorbance at 340 nm

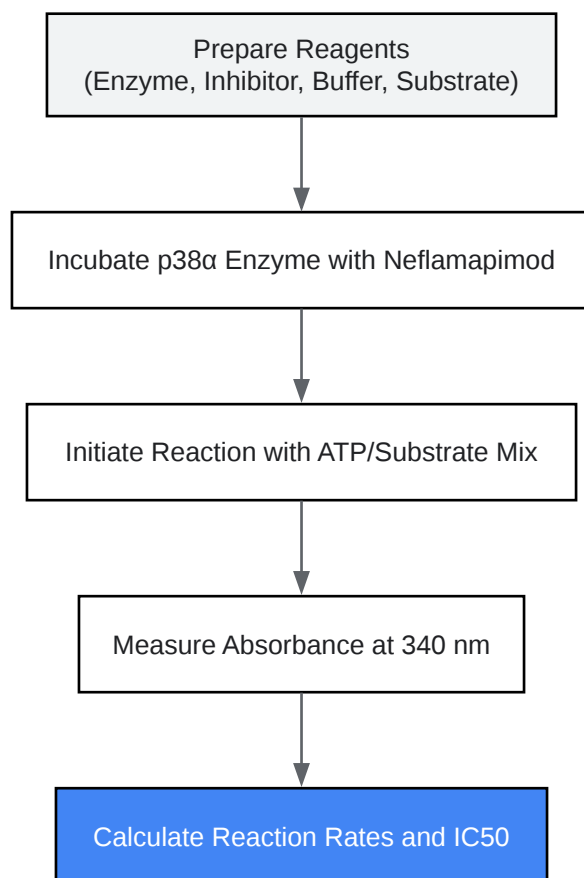
Assay Buffer Composition:

- 0.1 M HEPES, pH 7.5
- 10% glycerol
- 10 mM MgCl₂
- 2.5 mM Phosphoenolpyruvate
- 200 μ M NADH
- 150 μ g/mL Pyruvate kinase

- 50 µg/mL Lactate dehydrogenase
- 200 µM EGF receptor peptide[1]

Procedure:

- Prepare a serial dilution of **Neflamapimod** in DMSO.
- In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (for control).
- Add 2 µL of p38α enzyme solution (final concentration of 15 nM) to each well.[1]
- Incubate the plate at 30°C for 10 minutes to allow for inhibitor binding.[1]
- Prepare the substrate/ATP mix by adding ATP to the assay buffer (final concentration of 100 µM for p38α).[1]
- Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
- Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at 30°C.
- Calculate the reaction rates from the linear portion of the absorbance curves.
- Plot the reaction rates as a function of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.



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Caption: Workflow for the in vitro p38α kinase inhibition assay.

Cellular Assay: Inhibition of Cytokine Production in PBMCs

This protocol outlines a method to assess the cellular potency of **Neflamapimod** by measuring the inhibition of pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs).^[3]

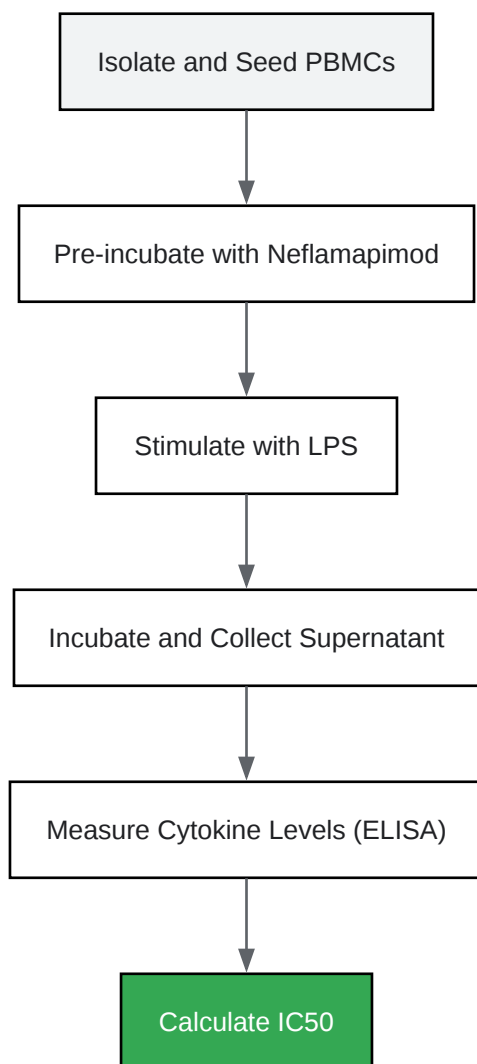
Materials and Reagents:

- Human PBMCs
- RPMI-1640 cell culture medium supplemented with 10% FBS
- **Neflamapimod** (or other test inhibitors) dissolved in DMSO

- Lipopolysaccharide (LPS)
- ELISA kits for TNF- α and IL-1 β
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)

Procedure:

- Isolate PBMCs from healthy human donor blood using standard density gradient centrifugation.
- Seed the PBMCs in a 96-well plate at a density of 2×10^5 cells/well in RPMI-1640 medium.
- Prepare a serial dilution of **Neflamapimod** in cell culture medium.
- Pre-incubate the cells with varying concentrations of the inhibitor or DMSO (for control) for 1-2 hours at 37°C in a CO2 incubator.
- Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
- Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
- Centrifuge the plate and collect the cell culture supernatant.
- Measure the concentration of TNF- α and IL-1 β in the supernatant using specific ELISA kits according to the manufacturer's instructions.
- Plot the cytokine concentrations as a function of the inhibitor concentration and determine the IC50 values.



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Caption: Workflow for the cellular cytokine inhibition assay.

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